2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-(trifluoromethyl)phenyl)acetamide
Description
This compound features an isoxazole core linked to a benzo[d][1,3]dioxol-5-yl moiety and an acetamide group substituted at the N-(2-(trifluoromethyl)phenyl) position. Its molecular formula is C₁₉H₁₃F₃N₂O₄ (MW: 390.3), with a Smiles representation of O=C(Cc1cc(-c2ccc3c(c2)OCO3)on1)Nc1ccc(C(F)(F)F)cc1 .
Properties
IUPAC Name |
2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N2O4/c20-19(21,22)13-3-1-2-4-14(13)23-18(25)9-12-8-16(28-24-12)11-5-6-15-17(7-11)27-10-26-15/h1-8H,9-10H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYUKYBFWDWGBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CC(=O)NC4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a complex organic molecule notable for its potential biological activities. Its structure incorporates various functional groups that may influence its pharmacological properties, including an isoxazole ring, a benzo[d][1,3]dioxole moiety, and a trifluoromethyl-substituted phenyl group. This article aims to explore the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 396.37 g/mol. The presence of the trifluoromethyl group is expected to enhance lipophilicity and potentially improve bioavailability.
The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. The structural components suggest potential binding interactions that could modulate enzymatic activity or receptor function.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit antimicrobial properties. The benzo[d][1,3]dioxole and isoxazole moieties are known to contribute to such activities by interacting with microbial enzymes or disrupting cell membrane integrity.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. The presence of the isoxazole ring has been associated with the inhibition of various cancer cell lines. For instance, compounds containing similar frameworks have shown efficacy against breast and lung cancer cells in vitro.
Case Studies and Research Findings
- In Vitro Studies : A study evaluating a series of isoxazole derivatives revealed that those containing the benzo[d][1,3]dioxole structure exhibited significant cytotoxic effects against several cancer cell lines, with IC50 values ranging from 10 to 30 µM.
- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds might induce apoptosis through the activation of caspase pathways, leading to programmed cell death in cancer cells.
- Pharmacological Profiling : Further studies highlighted that the trifluoromethyl group enhances metabolic stability and reduces clearance rates in vivo, suggesting improved therapeutic potential.
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with structurally related molecules, emphasizing synthesis routes, substituent effects, and inferred pharmacological implications.
Positional Isomerism: Trifluoromethyl Substitution
- 2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide (CAS 1105244-76-5) Key Difference: The trifluoromethyl group is at the para position on the phenyl ring versus ortho in the target compound.
Heterocyclic Core Modifications
Isoxazole vs. Thiazole
- 2-(Benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acetamide (5b)
- Structure : Replaces isoxazole with a thiazole ring.
- Synthesis : Utilized HATU/DIPEA-mediated coupling, achieving 45% yield.
- Implications : Thiazoles often exhibit enhanced metabolic stability compared to isoxazoles due to sulfur's electron-withdrawing effects. This could influence pharmacokinetics .
Isoxazole vs. Triazole
- 2-(4-Hydroxyphenylthio)-N-(4-(5-(benzo[d][1,3]dioxol-5-yl)-3-methoxy-1H-1,2,4-triazol-1-yl)phenyl)acetamide (7) Structure: Features a 1,2,4-triazole core. Synthesis: EDC/DMAP-mediated amide coupling under argon.
Substituent Variations
Acetamide vs. Pyridinylmethylamine
- 4-(5-(2-(Trifluoromethyl)phenyl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)aniline (7j)
Acrylonitrile Derivatives
- (Z)-N-(4-(2-(Benzo[d][1,3]dioxol-5-yl)-1-cyanovinyl)phenyl)acetamide (29a) Structure: Incorporates a cyanovinyl linker between the benzodioxole and acetamide. Synthesis: Derived from nitrile reduction and subsequent acylation.
Inferred Pharmacological Implications
- Electron-Withdrawing Groups : The trifluoromethyl group in the target compound may enhance binding to hydrophobic pockets in enzyme active sites, similar to its role in approved drugs (e.g., celecoxib) .
- Heterocycle Stability : Isoxazoles are prone to metabolic oxidation, whereas thiazoles and triazoles may offer better stability, as seen in related compounds .
- Solubility vs. Bioavailability : Pyridine-containing analogs (e.g., 7j) might exhibit higher aqueous solubility but reduced membrane permeability compared to acetamide derivatives .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be adjusted to improve yield?
The synthesis of isoxazole-acetamide derivatives typically involves coupling reactions under reflux conditions. For example, refluxing intermediates (e.g., 2-aminothiazol-4(5H)-one) with sodium acetate and aryl aldehydes in acetic acid for 3–5 hours can yield crystalline products. Purification often involves sequential washing with acetic acid, water, ethanol, and diethyl ether, followed by recrystallization from DMF/acetic acid mixtures . Adjusting molar ratios (e.g., 0.11 mol aldehyde per 0.1 mol thiazolone) and extending reflux time may enhance yields.
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?
Key methods include:
- NMR Spectroscopy : Use deuterated DMSO or CDCl₃ to resolve signals for the trifluoromethyl group (δ ~110–120 ppm in ¹⁹F NMR) and benzo[d][1,3]dioxole protons (δ ~6.8–7.2 ppm in ¹H NMR).
- IR Spectroscopy : Confirm carbonyl (C=O, ~1650–1750 cm⁻¹) and isoxazole ring (C=N, ~1600 cm⁻¹) stretches.
- Elemental Analysis : Validate calculated vs. experimental C/H/N percentages to confirm stoichiometry .
Q. How should researchers design bioassays to evaluate its antimicrobial or anticancer activity?
Q. What solvents and storage conditions are recommended for maintaining stability?
The compound is likely stable in DMSO or ethanol at −20°C. Avoid prolonged exposure to light, moisture, or high temperatures (>40°C). For long-term storage, lyophilize and store under inert gas (argon or nitrogen) .
Advanced Research Questions
Q. How can researchers mitigate challenges in synthesizing the trifluoromethylphenyl moiety?
The electron-withdrawing trifluoromethyl group may hinder nucleophilic substitutions. Strategies include:
- Using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-aryl bond formation.
- Protecting sensitive groups (e.g., acetamide) with tert-butoxycarbonyl (Boc) before introducing the trifluoromethyl group .
Q. What computational approaches are suitable for studying its binding mechanisms?
- Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., kinases or cytochrome P450). Validate poses with molecular dynamics simulations (100 ns trajectories) to assess binding stability. Compare results with analogous compounds (e.g., benzodioxole-containing derivatives) to infer SAR .
Q. How can environmental fate studies be designed to assess its degradation pathways?
Q. What statistical methods resolve contradictions in bioactivity data across studies?
Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., cell line heterogeneity). Use meta-analysis tools to aggregate data from multiple studies, weighting results by sample size and assay precision. Replicate experiments under harmonized conditions (e.g., identical cell passage numbers) .
Q. How can structure-activity relationship (SAR) studies optimize its pharmacological profile?
Systematically modify substituents:
- Replace the benzo[d][1,3]dioxole with other bicyclic groups (e.g., indole) to enhance lipophilicity.
- Introduce electron-donating groups (e.g., -OCH₃) on the phenylacetamide moiety to improve metabolic stability. Validate changes via in vitro ADMET assays (e.g., microsomal stability, CYP inhibition) .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
